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4-phenyl-4H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B2626697
CAS No.: 138624-58-5
M. Wt: 173.175
InChI Key: QKXBTXPBQRIDNF-UHFFFAOYSA-N
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Description

Significance of 1,2,4-Triazole (B32235) Scaffolds in Organic Synthesis and Chemical Biology

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, and it is a prominent structural motif in a multitude of compounds with diverse applications. wisdomlib.org This scaffold is considered a "privileged" structure in medicinal chemistry due to its favorable properties, including metabolic stability, hydrogen bonding capability, and dipole character, which allow for strong interactions with biological targets. nih.gov

Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities, making them crucial in drug discovery and development. wisdomlib.orgglobalresearchonline.net These activities include:

Antifungal: Fluconazole and Itraconazole are well-known antifungal drugs that feature the 1,2,4-triazole core. nih.govlifechemicals.comwikipedia.org

Antiviral: Ribavirin, an antiviral medication, also contains this heterocyclic system. lifechemicals.comnih.gov

Anticancer: Numerous studies have explored the potential of 1,2,4-triazole derivatives as anticancer agents. nih.govuomustansiriyah.edu.iq

Antibacterial: This class of compounds has shown significant antibacterial efficacy against various strains. nih.gov

Other Pharmacological Activities: The 1,2,4-triazole nucleus is also found in compounds with anticonvulsant, anti-inflammatory, analgesic, and anti-HIV properties. nih.govchemmethod.com

Beyond pharmaceuticals, 1,2,4-triazoles are utilized in agrochemicals, as corrosion inhibitors, and in materials science for applications such as organic light-emitting devices. lifechemicals.com The versatility of the 1,2,4-triazole scaffold in organic synthesis allows for the creation of large libraries of compounds for biological screening and the development of new functional materials. zsmu.edu.ua

Unique Reactivity Profile of the Carbaldehyde Functionality within Heterocyclic Systems

The carbaldehyde group (-CHO) is a highly reactive functional group that can participate in a wide range of chemical transformations. When attached to a heterocyclic system like the 1,2,4-triazole ring, its reactivity is influenced by the electronic properties of the heterocycle. The triazole ring, being an electron-withdrawing group, can affect the electrophilicity of the carbaldehyde's carbonyl carbon.

This unique electronic environment allows for a variety of synthetic manipulations, including:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.

Reduction: Reduction of the aldehyde yields the primary alcohol.

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, leading to the formation of alcohols, imines, and other derivatives.

Condensation Reactions: The carbaldehyde can react with amines to form Schiff bases, which are themselves important intermediates for the synthesis of other heterocyclic systems. researchgate.net

The ability of the carbaldehyde functionality to serve as a synthetic handle is crucial for the construction of more complex molecules with potential biological activity. For instance, α-(N)-heterocyclic carboxaldehyde thiosemicarbazones, derived from heterocyclic aldehydes, are known for their biological activities. nih.gov

Overview of Current Research Trajectories for 4-phenyl-4H-1,2,4-triazole-3-carbaldehyde and Related Structural Motifs

Current research involving this compound and related structures is multifaceted, spanning organic synthesis, medicinal chemistry, and materials science. Key research directions include:

Synthesis of Novel Derivatives: Chemists are continuously developing new synthetic routes to this compound and its derivatives to explore their chemical space and potential applications. mdpi.comnih.gov This includes the synthesis of Schiff bases, thiazolidinones, and other heterocyclic systems derived from the carbaldehyde functionality. researchgate.net

Exploration of Biological Activities: A significant portion of research is dedicated to evaluating the biological potential of these compounds. This involves screening for antimicrobial, antifungal, anticancer, and other pharmacological activities. nih.govnih.govontosight.ai

Development of Functional Materials: The unique photophysical properties of some triazole derivatives make them candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and sensors.

Coordination Chemistry: The nitrogen atoms in the triazole ring can act as ligands, binding to metal ions to form coordination complexes with interesting catalytic or material properties.

The following table provides a snapshot of recent research findings on related 1,2,4-triazole derivatives:

Derivative TypeResearch FocusKey Findings
Schiff bases of 1,2,4-triazoleAntimicrobial activitySome compounds showed potent activity against various bacterial and fungal strains. nih.gov
1,2,4-Triazole-fluoroquinolone hybridsAntibacterial activityExhibited excellent activity against a range of pathogens. nih.gov
Thio-substituted 1,2,4-triazolesAntibacterial activityDemonstrated strong action against specific bacterial strains. nih.gov
Fused 1,2,4-triazole systemsAnticancer activityShowed high anticancer activity in human colon cancer cell lines. nih.gov

Conceptual Framework and Research Aims for Comprehensive Investigation of this Chemical Compound

A comprehensive investigation of this compound is guided by a conceptual framework that recognizes its potential as a versatile synthetic intermediate and a source of novel bioactive compounds. The primary research aims include:

Optimization of Synthetic Protocols: To develop efficient, scalable, and environmentally friendly methods for the synthesis of this compound and its derivatives.

Systematic Exploration of Chemical Reactivity: To fully characterize the reactivity of the carbaldehyde group in this specific heterocyclic context and to utilize this knowledge to synthesize a diverse library of new compounds.

Comprehensive Biological Evaluation: To conduct extensive in vitro and in vivo screening of the synthesized compounds to identify lead candidates for drug development in areas such as infectious diseases and oncology.

Structure-Activity Relationship (SAR) Studies: To elucidate the relationship between the chemical structure of the derivatives and their biological activity, which is crucial for the rational design of more potent and selective compounds.

Investigation of Material Properties: To explore the potential of these compounds in materials science by characterizing their photophysical and electronic properties.

By systematically pursuing these aims, the scientific community can unlock the full potential of this compound and contribute to advancements in both medicine and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3O B2626697 4-phenyl-4H-1,2,4-triazole-3-carbaldehyde CAS No. 138624-58-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-1,2,4-triazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-6-9-11-10-7-12(9)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXBTXPBQRIDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Phenyl 4h 1,2,4 Triazole 3 Carbaldehyde

Retrosynthetic Analysis and Strategic Precursor Selection for the 4H-1,2,4-Triazole Core

Retrosynthetic analysis of the 4-phenyl-4H-1,2,4-triazole core suggests several disconnection points, leading to logical and accessible starting materials. A common and effective strategy involves the cyclization of an N-phenyl-substituted thiosemicarbazide (B42300) derivative. This intermediate is typically prepared from the reaction of an acid hydrazide with phenyl isothiocyanate.

The key precursors for forming the 4-phenyl-4H-1,2,4-triazole-3-thiol, a common intermediate, are:

An appropriate acid hydrazide: This provides the C3 and C5 carbons of the triazole ring.

Phenyl isothiocyanate: This introduces the N4-phenyl group and the sulfur atom, which is later used or removed.

Hydrazine (B178648) hydrate (B1144303): This is used in some routes to cyclize precursors. researchgate.net

For example, benzoic acid hydrazide can react with carbon disulfide and potassium hydroxide (B78521), followed by cyclization with hydrazine hydrate to form the basic nucleus 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. researchgate.net An alternative and widely used approach involves reacting an acid hydrazide with phenylisothiocyanate to form a 1-acyl-4-phenylthiosemicarbazide, which is then cyclized under basic conditions. mdpi.comnih.gov

Direct Synthetic Routes to 4-phenyl-4H-1,2,4-triazole-3-carbaldehyde

Direct synthesis focuses on building the triazole ring with the aldehyde precursor already in place or in a protected form.

Conventional methods typically involve heating reactants in a suitable solvent for several hours. A general route to a related precursor, 4,5-disubstituted-4H-1,2,4-triazole-3-thiol, involves the reaction of an acid hydrazide with an isothiocyanate in a solvent like ethanol (B145695), followed by refluxing in a basic solution (e.g., NaOH) to induce cyclization. mdpi.comnih.gov The resulting triazole-thiol can then be further modified. For instance, a 1-acyl-4-phenylthiosemicarbazide intermediate is often cyclized by refluxing in an aqueous sodium hydroxide solution for several hours. nih.gov After cyclization, the reaction mixture is cooled and acidified to precipitate the triazole product. mdpi.com

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate the formation of 1,2,4-triazole (B32235) derivatives. researchgate.net This method significantly reduces reaction times from hours to minutes and often leads to higher yields compared to conventional heating. nih.govrjptonline.org For example, the synthesis of various 1,2,4-triazole derivatives has been achieved in 33-90 seconds with yields up to 82% under microwave irradiation, whereas conventional methods required several hours. nih.gov The reaction conditions typically involve heating the precursors in a solvent like ethanol or DMF in a sealed vessel inside a microwave reactor at temperatures ranging from 90°C to 150°C. nih.govyu.edu.jo

Reaction StepConventional MethodMicrowave-Assisted Method
Reaction Time Several hours5-15 minutes
Yield Moderate to GoodGood to Excellent (up to 96%)
Conditions Refluxing in solventSealed vessel, 90-150°C

Catalysts can play a significant role in the synthesis of triazole rings, offering regioselective control and improved efficiency. While many syntheses of 4-phenyl-1,2,4-triazoles proceed through base-catalyzed cyclization of thiosemicarbazides, other catalytic systems have been developed for different triazole isomers. For instance, copper and silver catalysts have been used to control the regioselective cycloaddition of isocyanides with diazonium salts to form either 1,3- or 1,5-disubstituted 1,2,4-triazoles. isres.org Optimization of reaction conditions involves the careful selection of the base (e.g., NaOH, K2CO3), solvent (e.g., ethanol, DMF), and temperature to maximize the yield of the desired 4H-isomer and minimize side products.

Derivatization Strategies for the Installation of the Carbaldehyde Group

The carbaldehyde group is often introduced onto the pre-formed triazole ring through oxidation of a primary alcohol. This two-step approach is common for preparing 1-substituted-4-formyl-1,2,3-triazoles and is applicable here. mdpi.com

Formation of the Alcohol Precursor: A suitable starting material is a 4-phenyl-4H-1,2,4-triazole with a hydroxymethyl group at the C3 position, i.e., (4-phenyl-4H-1,2,4-triazol-3-yl)methanol. This alcohol can be synthesized via standard triazole formation routes where the starting hydrazide contains a protected hydroxyl group.

Oxidation to the Aldehyde: The alcohol is then oxidized to the carbaldehyde. A common and effective oxidizing agent for this transformation is manganese(IV) oxide (MnO₂). mdpi.comchemicalbook.com The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) at room temperature. The heterogeneity of the reaction requires stirring overnight, after which the MnO₂ is removed by filtration.

Another approach involves the S-alkylation of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol with a halogenated acetal (B89532), such as 2-bromo-1,1-diethoxyethane. The resulting acetal can then be deprotected (hydrolyzed) under acidic conditions (e.g., using formic acid) to yield the aldehyde. mdpi.com

Isolation and Purification Techniques for the Chemical Compound and its Intermediates

The isolation and purification of this compound and its precursors are critical for obtaining a high-purity product. The specific techniques employed depend on the physical state and solubility of the compounds.

Precipitation and Filtration: Intermediates like the triazole-thiol are often isolated by acidifying the basic reaction mixture to a pH of 3-4, causing the product to precipitate out of the aqueous solution. scispace.com The resulting solid is then collected by filtration and washed with cold water. nih.gov

Recrystallization: This is a standard method for purifying solid products. The crude material is dissolved in a hot solvent or solvent mixture (e.g., ethanol, ethyl acetate, or ethanol-water) and allowed to cool slowly, forming pure crystals. nih.govnih.gov This technique is effective for removing soluble impurities.

Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography is employed. mdpi.com A silica (B1680970) gel stationary phase is common, with an eluent system tailored to the polarity of the compounds, such as a gradient of dichloromethane and ethyl acetate. mdpi.com

Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture, often after quenching the reaction with water. The product is extracted into an organic solvent (e.g., ethyl acetate), and the organic layers are combined, washed, dried over an anhydrous salt like Na₂SO₄, and concentrated under reduced pressure. mdpi.com

The purity of the final compound is typically confirmed by analytical techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic analysis (NMR, IR, Mass Spectrometry). researchgate.netrsc.org

Chemical Reactivity and Advanced Derivatization of 4 Phenyl 4h 1,2,4 Triazole 3 Carbaldehyde

Reactions Centered at the Carbaldehyde Moiety

The aldehyde group in 4-phenyl-4H-1,2,4-triazole-3-carbaldehyde is the focal point for a variety of chemical transformations, including condensations, oxidations, reductions, and nucleophilic additions. These reactions provide access to a wide range of functionalized triazole derivatives.

Condensation Reactions Leading to Imines (Schiff Bases) and Related Derivatives

The condensation of this compound with primary amines readily affords the corresponding imines, commonly known as Schiff bases. This reaction is a cornerstone in the derivatization of this aldehyde. For instance, the reaction of the related 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with various aldehydes proceeds efficiently to yield Schiff bases. nih.govnepjol.infodocumentsdelivered.com Similarly, this compound is expected to react with primary amines under standard conditions, typically involving refluxing in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. fabad.org.tr

The resulting Schiff bases are valuable intermediates in their own right, serving as precursors for the synthesis of more complex heterocyclic systems and as ligands in coordination chemistry. rdd.edu.iq The imine bond's reactivity allows for further chemical modifications, expanding the synthetic utility of the parent aldehyde.

Table 1: Examples of Schiff Base Formation from Triazole Derivatives This table is illustrative and based on the reactivity of related triazole compounds.

Amine ReactantAldehyde/Ketone ReactantProductReference
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiolBenzaldehyde(E)-4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol nih.gov
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol2,4-Dichlorobenzaldehyde(E)-4-((2,4-dichlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol nih.gov
4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiolCinnamaldehyde5-(2-Hydroxyphenyl)-4-(3-phenylallylideneamino)-4H-1,2,4-triazole-3-thiol nepjol.info
4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiolVanillin4-(4-Hydroxy-3-methoxybenzylideneamino)-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol nepjol.info

Controlled Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde functionality of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of triazole derivatives.

Oxidation: The oxidation of the aldehyde group to a carboxylic acid, yielding 4-phenyl-4H-1,2,4-triazole-3-carboxylic acid, can be achieved using various oxidizing agents. For the related 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde, oxidation to the corresponding carboxylic acid is a known transformation. Common reagents for such oxidations include potassium permanganate (B83412) (KMnO4) and manganese(IV) oxide (MnO2). chemicalbook.com The choice of oxidant and reaction conditions allows for controlled conversion without affecting the triazole ring.

Reduction: The reduction of the carbaldehyde to the corresponding primary alcohol, (4-phenyl-4H-1,2,4-triazol-3-yl)methanol, is readily accomplished using mild reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly employed reagent for the reduction of aldehydes to alcohols and is expected to be effective for this transformation. mdpi.com This reaction provides a route to triazole-containing alcohols, which can be further functionalized. For instance, the reduction of a ketone derivative of a related triazole-thiol to a secondary alcohol has been successfully demonstrated. mdpi.com

Nucleophilic Additions and Organometallic Reactions on the Carbonyl of this compound

The electrophilic carbonyl carbon of the aldehyde group is susceptible to attack by various nucleophiles, including organometallic reagents such as Grignard and organolithium reagents. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reactivity allows for the formation of new carbon-carbon bonds and the synthesis of secondary alcohols.

The reaction of this compound with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), followed by an acidic workup, is expected to yield a secondary alcohol of the general structure (4-phenyl-4H-1,2,4-triazol-3-yl)(R)CHOH. masterorganicchemistry.comlibretexts.org The choice of the organometallic reagent determines the nature of the 'R' group introduced. These reactions significantly expand the range of accessible triazole derivatives, providing entry into chiral compounds and molecules with increased structural complexity.

Ring-Closing and Cyclization Reactions Involving this compound Derivatives

Derivatives of this compound are valuable precursors for the synthesis of fused heterocyclic systems through various ring-closing and cyclization reactions.

Formation of Fused Heterocyclic Systems (e.g., triazolo-triazoles, thiazines, pyrazoles, isoxazoles)

Triazolo-thiadiazines: Derivatives of the target compound, specifically those incorporating a thiol group, are key intermediates in the synthesis of triazolo[3,4-b] nih.govscholarsresearchlibrary.comderpharmachemica.comthiadiazines. These fused systems are formed by the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with various electrophilic reagents such as α-halo ketones or hydrazonoyl halides. nih.gov

Pyrazoles and Isoxazoles from Chalcone (B49325) Intermediates: A versatile strategy for the synthesis of fused pyrazoles and isoxazoles involves the initial conversion of this compound into a chalcone derivative. This is achieved through a Claisen-Schmidt condensation with an appropriate ketone. scholarsresearchlibrary.comhealthcare-bulletin.co.uk The resulting α,β-unsaturated ketone (chalcone) can then undergo cyclization reactions.

Pyrazoles: Reaction of the triazole-containing chalcone with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines leads to the formation of pyrazole (B372694) rings fused or linked to the triazole core. scholarsresearchlibrary.comorientjchem.orgmdpi.comnih.gov

Isoxazoles: Treatment of the chalcone with hydroxylamine (B1172632) hydrochloride results in the formation of an isoxazole (B147169) ring. scholarsresearchlibrary.comderpharmachemica.comresearchgate.netrasayanjournal.co.inasianpubs.org

Table 2: Synthesis of Fused Heterocycles from Chalcone Derivatives This table illustrates the general synthetic pathway for pyrazoles and isoxazoles from chalcones.

Chalcone PrecursorReagentFused HeterocycleReference
α,β-Unsaturated KetoneHydrazine HydratePyrazole scholarsresearchlibrary.comnih.gov
α,β-Unsaturated KetonePhenylhydrazineN-Phenylpyrazole nih.gov
α,β-Unsaturated KetoneHydroxylamine HydrochlorideIsoxazole scholarsresearchlibrary.comrasayanjournal.co.in

Triazolo-pyrimidines: The condensation of 3-amino-1,2,4-triazoles with β-dicarbonyl compounds or their equivalents is a common method for the synthesis of scholarsresearchlibrary.comderpharmachemica.comscholarsresearchlibrary.comtriazolo[1,5-a]pyrimidines. nih.gov Derivatives of this compound can be envisioned as precursors to the necessary building blocks for such cyclizations.

Exploration of 1,3-Dipolar Cycloaddition Reactions with the Triazole Carbaldehyde Derivatives

The derivatives of this compound can participate in 1,3-dipolar cycloaddition reactions, a powerful tool for the construction of five-membered heterocyclic rings. nih.gov In these reactions, the triazole moiety can be part of either the 1,3-dipole or the dipolarophile.

For instance, the double bond of a chalcone derived from the parent aldehyde can act as a dipolarophile in reactions with 1,3-dipoles such as nitrones or azomethine ylides. researchgate.netnih.govacs.org The reaction of an azomethine ylide with an alkene leads to the formation of a pyrrolidine (B122466) ring, while reaction with a nitrone can yield an isoxazolidine. These cycloaddition reactions are often highly stereoselective, allowing for the controlled synthesis of complex polycyclic systems containing the 4-phenyl-4H-1,2,4-triazole core. nih.govacs.org

Functional Group Interconversions on the Triazole Ring and Phenyl Substituent

The inherent stability of the aromatic 1,2,4-triazole (B32235) ring generally limits direct functional group interconversions on the heterocyclic core under mild conditions. Electrophilic substitution on the triazole ring's carbon atoms is challenging due to their electron-deficient nature. chemicalbook.com Consequently, advanced derivatization strategies often focus on modifying the substituents attached to the triazole ring, such as the N-phenyl group.

A prominent example of functional group interconversion on the phenyl substituent involves palladium-catalyzed cross-coupling reactions. While direct studies on this compound are not extensively documented, research on analogous structures provides a clear precedent. For instance, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles have been successfully employed as substrates in Suzuki cross-coupling reactions. nih.gov This methodology allows for the conversion of a bromo-functionalized phenyl ring into a bi-aryl system by coupling with various boronic acids. nih.gov

This transformation highlights the potential for modifying the 4-phenyl group of the target carbaldehyde. A hypothetical reaction scheme, based on established methodologies, would involve the initial synthesis of a halogenated precursor, such as 4-(4-bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde. This intermediate could then undergo a Suzuki coupling to introduce new aryl or heteroaryl substituents, thereby diversifying the molecular structure. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent system. nih.gov

PrecursorReagentConditionsProductYield (%)Reference
4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazolePhenylboronic acidPd(PPh₃)₄, NBu₄Br, K₂CO₃, Toluene/H₂O, 130°C4-Alkyl-3,5-bis(biphenyl-4-yl)-4H-1,2,4-triazole49-98% nih.gov

This table illustrates the general conditions and high yields achievable for Suzuki cross-coupling on a related 4H-1,2,4-triazole core, suggesting a viable pathway for derivatizing the phenyl substituent of this compound.

Other potential interconversions on the phenyl ring could include electrophilic substitution reactions such as nitration or halogenation. However, the 4H-1,2,4-triazol-4-yl group's electronic effect on the phenyl ring would dictate the regioselectivity and feasibility of such reactions.

Reactivity Studies of Substituted this compound Analogues and Their Impact on Reaction Pathways

The reactivity of this compound and its reaction pathways are significantly influenced by the nature and position of substituents on the 4-phenyl ring. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density of the entire molecule, affecting the reactivity of the aldehyde group and the triazole formation process itself.

Studies on the synthesis of 4-aryl-4H-1,2,4-triazoles have shown that the electronic and steric effects of substituents on the phenyl ring play a crucial role in the reaction's progress and outcome. nih.gov For example, in the synthesis of aryl-(4-aryl-4H- nih.govnih.govacgpubs.orgtriazol-3-yl)-amines from 1,3-diarylthioureas, the rate of triazole ring formation is dependent on the substituents on the phenyl rings. nih.gov

Electron-withdrawing groups (EWGs) on the phenyl ring generally enhance the electrophilicity of the molecule. For instance, the presence of a nitro group on the phenyl ring of a related 1-phenyl-1,2,3-triazole-4-carbaldehyde has been shown to facilitate a ring-degenerate rearrangement, where the substituted phenyl-triazole acts as a good leaving group. mdpi.com This suggests that for 4-(nitrophenyl)-4H-1,2,4-triazole-3-carbaldehyde analogues, the reactivity of the aldehyde could be modulated, and certain reaction pathways might be favored due to the electronic pull of the nitro group. Similarly, a chloro-substituent on the phenyl ring can increase the electrophilicity of the aldehyde group.

Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) or methyl groups, can increase the electron density on the phenyl ring and, by extension, influence the triazole system. In the synthesis of 5-(furan-2-yl or benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols, analogues with methylphenyl and chlorophenyl groups were successfully prepared, indicating that the triazole ring closure tolerates both electron-donating and electron-withdrawing substituents. mdpi.com

The impact of these substituents can be observed in the yields and reaction conditions required for the synthesis of the triazole precursors.

Phenyl Substituent (at N-4)Type of GroupImpact on ReactivityReference
4-Nitro (NO₂)Strong EWGCan facilitate rearrangements by acting as a good leaving group. mdpi.com mdpi.com
4-Chloro (Cl)EWGTolerated in triazole synthesis; expected to increase aldehyde electrophilicity. nih.govmdpi.com
4-Methoxy (OCH₃)EDGTolerated in triazole synthesis; can lead to mixtures of regioisomers in certain reaction pathways. nih.gov nih.gov
4-Methyl (CH₃)Weak EDGTolerated in triazole synthesis. mdpi.com

This table summarizes the influence of various substituents on the reactivity and synthesis of 4-aryl-4H-1,2,4-triazole systems.

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Phenyl 4h 1,2,4 Triazole 3 Carbaldehyde and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation, Tautomerism, and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4-phenyl-4H-1,2,4-triazole-3-carbaldehyde and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

For the parent compound, this compound, the ¹H NMR spectrum is expected to show characteristic signals: a singlet for the aldehyde proton (CHO) in the downfield region (δ ≈ 9.8–10.2 ppm), a singlet for the C5-H proton of the triazole ring, and a set of multiplets in the aromatic region (δ ≈ 7.0–8.0 ppm) corresponding to the phenyl group protons. The ¹³C NMR spectrum would similarly display unique resonances for the carbonyl carbon (δ ≈ 185 ppm), the carbons of the triazole ring, and the phenyl ring carbons. mdpi.com

Tautomerism: The 1,2,4-triazole (B32235) scaffold can theoretically exist in different tautomeric forms, primarily the 1H- and 4H-forms. nih.govijsr.net However, in this compound, the substitution of the phenyl group at the N4 position effectively locks the molecule in the 4H-tautomeric form. Spectroscopic studies of various 3- and 5-substituted 1,2,4-triazoles confirm the predominance of specific tautomers based on the substitution pattern and experimental conditions.

NMR data for various 1,2,4-triazole derivatives have been extensively reported, providing a solid basis for structural assignment.

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
5-(Phenylethenesulfonylmethyl)-4H-1,2,4-triazol-3-amineCDCl₃/DMSO-d₆12.67 (bs, 1H, NH), 7.14-7.76 (m, 6H, HA & Ar-H), 6.90 (d, 1H, HB), 5.36 (s, 2H, NH₂), 4.42 (bs, 2H, CH₂)160.4 (C-5), 156.6 (C-3), 137.6, 130.9, 130.4, 129.8 (aromatic C), 135.2 (C-HA), 125.8 (C-HB), 59.3 (CH₂) urfu.ru
4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazoleCDCl₃7.71–7.75 (m, 8H, ArH), 7.54 (d, 4H, ArH), 7.28 (t, 8H, ArH), 7.13–7.18 (m, 12H, ArH), 7.06 (t, 4H, ArH), 4.23 (q, 2H, CH₂), 1.16 (t, 3H, CH₃)155.1, 147.9, 147.5, 142.2, 133.5, 129.4, 129.3, 127.8, 126.9, 126.0, 124.6, 123.6, 123.2, 40.0 (CH₂), 15.8 (CH₃) nih.gov
N-[3-(2-Hydroxyphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N'-phenyl thioureaDMSO-d₆11.23 (s, 1H, Ar-OH), 10.84-10.08 (br, 3H, 3xNH), 8.65-7.05 (m, 9H, Ar-H)180.81 (C=S), 168.01 (C=S), 159.88 (C-OH), 154.55, 149.77, 131.01, 129.11, 126.65, 125.01, 117.55, 113.85 (aromatic C) researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is crucial for identifying the functional groups present in this compound. The spectra are characterized by distinct bands corresponding to the vibrational modes of the aldehyde, phenyl, and triazole moieties.

Aldehyde Group: A strong absorption band corresponding to the C=O stretching vibration is expected in the IR spectrum, typically around 1680-1710 cm⁻¹. Additionally, two characteristic C-H stretching bands for the aldehyde proton can often be observed between 2800-2900 cm⁻¹ and 2700-2800 cm⁻¹.

Triazole Ring: The 1,2,4-triazole ring exhibits several characteristic "marker bands." nih.gov These include C=N and N-N stretching vibrations, as well as various in-plane and out-of-plane ring deformation modes, which typically appear in the 1600-1000 cm⁻¹ region.

Phenyl Group: The spectra will also show bands for aromatic C-H stretching (above 3000 cm⁻¹), aromatic C=C stretching (around 1600-1450 cm⁻¹), and various C-H out-of-plane bending vibrations (below 900 cm⁻¹).

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the precise assignment of these vibrational modes. nih.gov The analysis of these spectra provides a reliable fingerprint for the molecule and its derivatives.

CompoundVibrational Frequencies (ν, cm⁻¹)AssignmentReference
4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole3055, 2980Aromatic & Aliphatic C-H stretch nih.gov
1591, 1506, 1478C=C and C=N stretch (Aromatic/Triazole) nih.gov
Mercapto/Thione-substituted 1,2,4-triazoles~3200N-H stretch (tautomer) researchgate.net
~2530S-H stretch (weak) researchgate.net
~1654C=N stretch researchgate.net
~1311, 1290=N-N=C- cyclic grouping researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight of this compound, allowing for the unambiguous confirmation of its elemental composition (C₉H₇N₃O). The monoisotopic mass is calculated to be 173.05891 Da. uni.lu

Electron ionization (EI) or electrospray ionization (ESI) techniques are used to generate ions, whose fragmentation patterns provide valuable structural information. The fragmentation of 1,2,4-triazole derivatives often involves characteristic bond cleavages. ijsr.net For the target compound, likely fragmentation pathways include:

Loss of the formyl radical (•CHO) or carbon monoxide (CO).

Cleavage of the bond between the phenyl group and the triazole ring, leading to ions corresponding to C₆H₅⁺ or the triazole-carbaldehyde fragment.

Fission of the triazole ring itself, which can lead to the loss of neutral molecules like N₂ or HCN.

The study of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule.

AdductCalculated m/zIon Type
[M+H]⁺174.06619Protonated Molecule
[M+Na]⁺196.04813Sodiated Molecule
[M-H]⁻172.05163Deprotonated Molecule
[M]⁺173.05836Radical Cation

Predicted HRMS data for C₉H₇N₃O. uni.lu

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. While a crystal structure for the exact target molecule this compound is not prominently reported, analysis of closely related derivatives allows for a detailed prediction of its solid-state characteristics. researchgate.netmdpi.com

Studies on compounds like 4-(1,2,4-triazol-1-yl)aniline show that the triazole ring is essentially planar. nih.gov A key structural parameter is the dihedral angle between the planes of the triazole and the N4-phenyl ring, which is typically non-zero (e.g., 34.57° in 4-(1,2,4-triazol-1-yl)aniline), indicating a twisted conformation. nih.gov

The crystal packing is governed by a network of non-covalent intermolecular interactions. dntb.gov.ua For this compound, these would likely include weak C-H···N and C-H···O hydrogen bonds involving the triazole nitrogen atoms and the aldehyde oxygen. Furthermore, π-π stacking interactions between the aromatic phenyl and triazole rings are common in this class of compounds and play a significant role in stabilizing the crystal lattice. nih.govrsc.org

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
8-(1H-indol-2-yl)-5-(p-tolyl)- researchgate.nettandfonline.comasianpubs.orgtriazolo[3,4-b] nih.govresearchgate.netasianpubs.orgthiadiazoleMonoclinicP2₁/nPacking dominated by N···H, S···H, C···C and S···C non-covalent interactions. mdpi.com
4-(1,2,4-Triazol-1-yl)anilineMonoclinicP2₁/cDihedral angle between rings: 34.57(7)°. Packing involves N-H···N, C-H···N hydrogen bonds and π-π stacking. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if chiral derivatives are formed)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are powerful methods for determining the absolute configuration of chiral molecules. These techniques measure the differential absorption of left- and right-circularly polarized light.

The parent compound, this compound, is achiral and therefore does not exhibit a chiroptical response. However, this analytical method becomes critically important for its chiral derivatives. Chiral centers can be readily introduced, for instance, through nucleophilic addition to the aldehyde's carbonyl group, forming a secondary alcohol, or through the attachment of a chiral substituent elsewhere on the molecule.

Should such a chiral derivative be synthesized as a racemic mixture and subsequently resolved into its constituent enantiomers, ECD spectroscopy would be the method of choice for assigning the absolute stereochemistry (R or S configuration) to each enantiomer. This is typically achieved by comparing the experimentally measured ECD spectrum with spectra predicted computationally using time-dependent density functional theory (TD-DFT). To date, specific studies applying chiroptical spectroscopy to chiral derivatives of this compound are not widely documented in the literature, but the methodology remains a standard and essential tool for stereochemical elucidation in synthetic and medicinal chemistry.

Theoretical and Computational Chemistry Studies on 4 Phenyl 4h 1,2,4 Triazole 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the fundamental properties of molecular systems, including 4-phenyl-4H-1,2,4-triazole-3-carbaldehyde. These calculations provide detailed insights into the molecule's electronic structure, optimized three-dimensional geometry, and energetic stability. Methodologies such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with basis sets like 6-311G(d,p) are commonly employed for these theoretical studies. nih.gov

Geometric optimization is a primary outcome of DFT calculations. This process determines the lowest energy arrangement of atoms in the molecule, providing precise predictions of bond lengths, bond angles, and dihedral angles. For the 1,2,4-triazole (B32235) ring system, DFT can elucidate the planarity of the ring and the relative orientation of the phenyl and carbaldehyde substituents. researchgate.net While experimental data for the title compound is scarce, studies on related structures, such as 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, have demonstrated that DFT calculations can predict geometries that are in close agreement with X-ray diffraction data. nih.gov These calculations are typically performed for an isolated molecule in the gas phase, which can be compared to solid-state experimental values. nih.gov

Beyond geometry, DFT is used to calculate various energetic properties. This includes the total energy of the molecule, which is essential for assessing its thermodynamic stability. Furthermore, thermochemical quantities such as the heat of formation and Gibbs free energy can be derived from frequency calculations performed on the optimized geometry. nih.gov The absence of imaginary frequencies in these calculations confirms that the optimized structure represents a true energy minimum on the potential energy surface. nih.gov

The electronic structure is described through the analysis of molecular orbitals and the distribution of electron density. DFT calculations generate a molecular electrostatic potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map is valuable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions.

Table 1: Representative Geometric Parameters for a 1,2,4-Triazole Ring System from DFT Calculations Note: Data is illustrative of typical parameters for this class of compounds.

ParameterBond/AngleTypical Calculated Value
Bond LengthN1-N2~1.39 Å
Bond LengthN2-C3~1.31 Å
Bond LengthC3-N4~1.37 Å
Bond LengthN4-C5~1.36 Å
Bond LengthC5-N1~1.32 Å
Bond AngleN1-N2-C3~106°
Bond AngleN2-C3-N4~113°
Bond AngleC3-N4-C5~102°
Bond AngleN4-C5-N1~113°
Bond AngleC5-N1-N2~106°

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations offer a method to study the dynamic behavior of this compound over time, providing insights that are complementary to the static picture from DFT calculations. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and the explicit influence of a solvent environment. nih.gov

A key application of MD is the analysis of conformational flexibility. For this compound, the primary degree of freedom is the rotation around the single bonds connecting the phenyl group to the triazole ring (C-N bond) and the carbaldehyde group to the triazole ring (C-C bond). MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the energy barriers between them. This helps in understanding which shapes the molecule is likely to adopt under given conditions. researchgate.net

Furthermore, MD simulations are exceptionally well-suited for studying solvation effects. By surrounding the molecule with explicit solvent molecules (such as water), the simulation can model the specific solute-solvent interactions, like hydrogen bonding between the triazole's nitrogen atoms or the carbaldehyde's oxygen and water molecules. nih.gov These simulations can predict properties such as the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from a specific atom of the solute. This provides a detailed picture of the local solvent structure and its impact on the molecule's conformation and stability. nih.govresearchgate.net The interaction energies between the solute and solvent can be calculated to quantify the strength of solvation. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Reactivity Prediction and Reaction Site Identification

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of chemical species. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. wikipedia.orgyoutube.com The energies of these orbitals and the energy gap between them (ΔE = ELUMO – EHOMO) are critical descriptors of a molecule's reactivity and kinetic stability. nih.gov

For this compound, DFT calculations can accurately determine the energies and spatial distributions of the HOMO and LUMO. A small HOMO-LUMO gap generally implies high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and a better electron donor. researchgate.net

Analysis of the spatial distribution of these orbitals helps in identifying potential sites for electrophilic and nucleophilic attack. The regions of the molecule where the HOMO is localized are likely to be the sites of electrophilic attack, as this is where the most available electrons reside. Conversely, regions with high LUMO density are susceptible to nucleophilic attack. nih.govresearchgate.net In related triazole derivatives, studies have shown that the HOMO can be delocalized over the phenyl and triazole rings, while the LUMO may be concentrated on specific parts of the molecule, such as an electron-withdrawing substituent. researchgate.netnih.gov This information is crucial for predicting how the molecule will interact with other reagents. nih.gov

Global reactivity descriptors can also be calculated from HOMO and LUMO energies, including electronegativity (χ), global hardness (η), and global electrophilicity (ω). These indices provide a quantitative measure of the molecule's reactivity. nih.gov

Table 2: Representative FMO Data for Substituted 1,2,4-Triazole Derivatives Note: Data is for illustrative purposes, sourced from studies on related N-phenylpropanamide derivatives of 1,2,4-triazole. nih.gov

Compound DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Derivative 7a-7.128-1.4915.637
Derivative 7b-6.973-1.3585.615
Derivative 7c-7.144-2.5264.618

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies) to Aid Experimental Characterization

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for confirming the structure of newly synthesized compounds like this compound. DFT calculations can simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra with a reasonable degree of accuracy. inorgchemres.orgufv.br

Predicted IR spectra are obtained by calculating the vibrational frequencies of the molecule at its optimized geometry. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=O stretching of the aldehyde, or ring vibrations of the triazole and phenyl groups. nih.govnih.gov Comparing the calculated frequencies and their intensities with an experimental IR spectrum helps in the assignment of observed absorption bands to specific molecular motions, thereby validating the proposed structure. inorgchemres.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. ufv.brncl.res.in The calculation determines the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). ufv.br A strong linear correlation between the calculated and experimental chemical shifts is a powerful indicator of a correct structural assignment. ncl.res.in These theoretical calculations are particularly useful for distinguishing between isomers or tautomers, as different forms will have distinct predicted NMR spectra. ncl.res.in

Analysis of Tautomeric Equilibria and Aromaticity within the 1,2,4-Triazole System

The 1,2,4-triazole ring is subject to prototropic tautomerism, a phenomenon where isomers differ only in the position of a hydrogen atom and a double bond. researchgate.netijsr.net For the parent 1,2,4-triazole, two main tautomeric forms exist: the 1H-1,2,4-triazole and the 4H-1,2,4-triazole. ijsr.net In the case of this compound, the phenyl group occupies the N4 position, which restricts some tautomeric possibilities. However, if the hydrogen on the triazole ring (at N1 or N2) were to migrate, different tautomers could still theoretically exist, although the 4H-form is generally fixed by the substituent.

Quantum-chemical calculations are essential for studying the relative stabilities of these potential tautomers. By calculating the total electronic energy or Gibbs free energy of each possible tautomeric form, researchers can predict which tautomer is the most stable and therefore likely to be the predominant species under equilibrium conditions. researchgate.net The calculations can be performed in the gas phase or with a solvent model (like the Solvation Model based on Density, SMD) to account for environmental effects, as the relative stability of tautomers can be solvent-dependent. researchgate.net

The aromaticity of the 1,2,4-triazole ring is another key feature that can be analyzed computationally. The triazole ring is an aromatic heterocycle, containing a cyclic, planar system of delocalized π-electrons that imparts significant stability. ijsr.net Computational methods can quantify this aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromatic character. This aromaticity is a defining feature of the triazole system, influencing its stability and chemical reactivity.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Principles for Rational Design (without biological outcomes)

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are computational strategies central to rational drug design, applicable to scaffolds like 1,2,4-triazole. nih.gov

QSAR is a method that aims to build a mathematical relationship between the chemical structure of a series of compounds and their properties. The fundamental principle is that variations in the structural or physicochemical properties of molecules are correlated with changes in their activity. To build a QSAR model, a set of molecules with known properties is described by various molecular descriptors (e.g., electronic, steric, hydrophobic parameters). Statistical methods are then used to create an equation that relates these descriptors to the observed activity. This model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of molecules with enhanced properties. nih.gov

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.govresearchgate.net The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (often from a database like the Protein Data Bank) and the ligand. The ligand's geometry is typically optimized using quantum chemical methods. researchgate.net

Docking Simulation: Using software like AutoDock or GOLD, the ligand is placed into the binding site of the receptor. researchgate.netnih.gov The program then systematically explores different conformations and orientations of the ligand within the binding site, a process known as sampling.

Scoring and Analysis: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). The pose with the best score is considered the most likely binding mode. nih.govnih.gov Analysis of this pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the amino acid residues of the receptor's active site. nih.gov This information provides a structural basis for a molecule's function and allows for the rational design of new derivatives with improved binding affinity. researchgate.net

Mechanistic Organic Chemistry Investigations of Reactions Involving 4 Phenyl 4h 1,2,4 Triazole 3 Carbaldehyde

Detailed Elucidation of Reaction Mechanisms for Condensation, Cyclization, and Rearrangement Pathways

The aldehyde group of 4-phenyl-4H-1,2,4-triazole-3-carbaldehyde is the primary site of reactivity, readily participating in condensation, cyclization, and potentially, rearrangement reactions.

Condensation Reactions: The most characteristic reaction is condensation with primary amines to form Schiff bases (imines). This process is a cornerstone of its chemistry. nih.govjmchemsci.comresearchgate.netnih.govrdd.edu.iq The mechanism proceeds via a two-step addition-elimination pathway:

Nucleophilic Addition: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This leads to a tetrahedral, zwitterionic intermediate which rapidly undergoes proton transfer to form a neutral hemiaminal (also known as a carbinolamine). mdpi.com Studies on the reaction between benzaldehydes and 4-amino-3,5-dimethyl-1,2,4-triazole have shown that these hemiaminals can be stable, isolable species under neutral conditions. mdpi.com

Dehydration: The hemiaminal is then dehydrated to form the imine. This step is typically the rate-limiting stage and is often catalyzed by either acid or base. The hydroxyl group of the hemiaminal is protonated (under acidic conditions), turning it into a good leaving group (water). Subsequent elimination of water and formation of the C=N double bond yields the final Schiff base. mdpi.com

Cyclization Pathways: The aldehyde functionality is a key component in the synthesis of new heterocyclic systems. Often, a condensation reaction is the first step, creating a reactive intermediate that subsequently cyclizes. For instance, after forming a Schiff base with a molecule containing another nucleophilic group, an intramolecular cyclization can occur. Research on related 4-phenyl-4H-1,2,4-triazole-3-thione derivatives shows that they can be converted into hydrazides, which then react with isothiocyanates. The resulting acylthiosemicarbazides can be cyclized in alkaline media to form new 1,2,4-triazole (B32235) rings, or in acidic media to yield 1,3,4-thiadiazole (B1197879) derivatives. researchgate.net While starting from a thiol, this demonstrates a common strategy where the C3 position of the triazole is elaborated and then used in a cyclization. The carbaldehyde can be expected to undergo similar multi-step cyclization syntheses.

Furthermore, the triazole ring itself can participate in cycloaddition reactions, although this is more common for derivatives like 4-phenyl-1,2,4-triazole-3,5-dione (PTAD), which is a highly reactive dienophile in Diels-Alder reactions. acgpubs.orgresearchgate.net

Rearrangement Pathways: While less common, rearrangement reactions involving triazole aldehydes are possible. For example, the Cornforth rearrangement is a known thermal rearrangement for certain 1,2,3-triazole-4-carbaldehyde imines. Although the target molecule is a 1,2,4-triazole, the possibility of analogous ring-degenerate rearrangements under specific conditions (e.g., thermal stress, photochemical activation) cannot be entirely ruled out.

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic analyses of reactions involving this compound, particularly Schiff base formation, are crucial for understanding and optimizing reaction conditions. The rate-limiting step in imine formation is context-dependent.

Under acidic conditions (pH < 5), the dehydration of the hemiaminal intermediate is generally the rate-limiting step.

Under neutral or slightly basic conditions (pH > 6), the initial nucleophilic attack of the amine on the carbonyl carbon tends to be rate-limiting, as there is a lower concentration of acid to catalyze the dehydration step. mdpi.com

Studies on the thermal decomposition of various 1,2,4-triazole derivatives have been conducted to determine kinetic parameters such as the order of reaction (n) and activation energy (Ea). jocpr.comjocpr.com While not directly involving the carbaldehyde's reactivity, these studies show that the triazole core is thermally stable and that kinetic parameters can be reliably calculated using methods like the Freeman-Carroll method. jocpr.comjocpr.com For condensation reactions, the rate is also influenced by the electronic nature of the substituents on both the aldehyde and the reacting amine. Electron-withdrawing groups on the phenyl ring of the triazole would enhance the electrophilicity of the carbonyl carbon, likely accelerating the initial nucleophilic attack.

Table 1. Hypothetical Kinetic Parameters for the Condensation Reaction of this compound. (Data are illustrative and based on analogous systems). jocpr.com
ParameterSymbolTypical Value RangeSignificance
Activation EnergyEa8 - 15 kJ/molEnergy barrier for the reaction.
Pre-exponential FactorA0.1 - 1.0 s⁻¹Frequency of collisions in the correct orientation.
Order of Reactionn~1Indicates a first-order dependence on a key reactant or intermediate.

Thermodynamic Aspects of Transformations and Equilibrium Constants

The reactions of this compound, especially condensations, are typically reversible equilibria. The formation of a hemiaminal from the aldehyde and an amine is an equilibrium process, as is the subsequent dehydration to the Schiff base. mdpi.com

Table 2. Illustrative Thermodynamic Data for Reaction Intermediates in Triazole Chemistry. jocpr.com
ParameterSymbolTypical Value (kJ/mol)Interpretation
Enthalpy of ActivationΔH#~3.25Enthalpy difference between reactants and transition state.
Gibbs Free Energy of ActivationΔG#~105Overall energy barrier, combining enthalpy and entropy.

The equilibrium can also be influenced by the electronic properties of substituents. Electron-donating groups on the amine nucleophile and electron-withdrawing groups on the aldehyde electrophile generally shift the equilibrium toward the product side.

Influence of Solvent, Temperature, and Catalyst on Reactivity and Selectivity

The outcome of reactions involving this compound is highly sensitive to the reaction environment.

Solvent: Solvent polarity plays a critical role. Studies on the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with benzaldehydes found that apolar aprotic solvents favor the formation and stability of the hemiaminal intermediate, while polar solvents shift the equilibrium towards the final Schiff base product. mdpi.com This is because polar solvents can better solvate the charged transition states and intermediates involved in the dehydration step. In some cases, the solvent can also act as a catalyst; water, for example, can facilitate proton transfers necessary for the reaction. mdpi.com

Temperature: Increasing the temperature generally increases the rate of reaction, as per the Arrhenius equation. For equilibrium reactions like Schiff base formation, temperature also affects the position of the equilibrium. Since these condensation reactions are often entropically driven (formation of two molecules from three), the effect of temperature can be predicted by the Gibbs free energy equation (ΔG = ΔH - TΔS).

Catalyst: Catalysis is essential for controlling the rate and selectivity of aldehyde reactions.

Acid Catalysis: Protic or Lewis acids accelerate Schiff base formation by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack. Acids are also crucial for catalyzing the dehydration of the hemiaminal. mdpi.com

Base Catalysis: Bases can catalyze these reactions by deprotonating the nucleophilic amine, increasing its reactivity. In the synthesis of 1,2,3-triazoles from β-carbonyl phosphonates, cesium carbonate was found to be a particularly effective base, likely due to chelation effects in the intermediate. acs.org The choice of base and catalyst system can also control regioselectivity in cyclization reactions. isres.org

Isotope Effects and Stereochemical Considerations in Reaction Pathways

Isotope Effects: Kinetic Isotope Effects (KIEs) can be a powerful tool for elucidating reaction mechanisms. For instance, in a reaction where the breaking of the aldehydic C-H bond is part of the rate-determining step (e.g., a Cannizzaro-type reaction), substituting the hydrogen with deuterium (B1214612) would result in a primary KIE (kH/kD > 1). More relevant to condensation reactions, a solvent isotope effect (e.g., using D₂O instead of H₂O) could be observed if proton transfer is involved in the rate-limiting step, providing insight into the role of the solvent and the mechanism of catalysis.

Stereochemical Considerations: The carbonyl carbon of this compound is a prochiral center. libretexts.orgopenstax.org This means that nucleophilic attack on the aldehyde can occur from two different faces, the Re and Si faces. openstax.orglibretexts.org

If the attacking nucleophile is achiral, the reaction will produce a racemic mixture of enantiomers, as attack from either face is equally probable.

However, if the nucleophile is chiral, or if the reaction is conducted in a chiral environment (e.g., with a chiral catalyst), the transition states leading to the two possible stereoisomers will be diastereomeric. tru.ca This difference in energy will lead to a preferential attack on one face, resulting in an unequal mixture of diastereomers (diastereoselective reaction) or an excess of one enantiomer (enantioselective reaction). tru.cacureffi.org This principle is fundamental to asymmetric synthesis and is highly relevant for the preparation of stereochemically defined derivatives from this aldehyde. libretexts.org

Exploration of Advanced Chemical Applications and Functional Material Design Concepts with 4 Phenyl 4h 1,2,4 Triazole 3 Carbaldehyde Derivatives

Utility as Building Blocks in the Synthesis of Macrocyclic and Supramolecular Architectures

The structural rigidity of the 1,2,4-triazole (B32235) ring, combined with the reactive nature of the aldehyde group, makes 4-phenyl-4H-1,2,4-triazole-3-carbaldehyde an excellent precursor for constructing macrocyclic and supramolecular assemblies. The triazole unit can act as a well-defined corner or a rigid linear segment in larger architectures, while the aldehyde provides a key reactive handle for cyclization reactions.

The primary route to macrocyclization involves condensation reactions with difunctional or multifunctional reagents. For instance, the reaction of the carbaldehyde with diamines leads to the formation of Schiff base linkages, which can be used to construct macrocycles containing multiple triazole units. Similarly, intramolecular aldol (B89426) condensation of derivatives can be employed to form macrocyclic enones. semanticscholar.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is another powerful tool where derivatives of the title compound, functionalized with either an azide (B81097) or an alkyne, can be cyclized to form triazole-containing macrocycles. chemijournal.comthieme-connect.comcore.ac.uk This method is valued for its high efficiency and functional group tolerance. chemijournal.com The resulting macrocycles often possess cavities capable of encapsulating guest molecules, forming the basis of host-guest chemistry and the development of complex supramolecular systems.

Table 1: Key Reactions for Macrocycle Synthesis

Reaction Type Reactants Linkage Formed Macrocycle Feature
Schiff Base Condensation Di- or polyamines Imine (-CH=N-) Rigid, planar linkages
Aldol Condensation Molecules with active methylene (B1212753) groups Carbon-carbon bond Introduction of new chiral centers
Wittig Reaction Bis-phosphonium ylides Alkene (-CH=CH-) Conjugated systems

Ligand Design in Coordination Chemistry for Metal Complexes (e.g., Iridium complexes)

The 1,2,4-triazole nucleus is a well-established ligand component in coordination chemistry, capable of binding to metal ions through its nitrogen atoms. chemijournal.comnih.gov The this compound scaffold is particularly valuable for designing bespoke ligands for transition metal complexes, including those of iridium, which are of significant interest in photophysics and catalysis. nih.govresearchgate.net

The carbaldehyde group serves as a versatile anchor point for introducing various chelating groups. Condensation with primary amines readily yields Schiff base (imine) ligands, which can incorporate additional donor atoms (N, O, S) to create bidentate, tridentate, or polydentate coordination environments. mdpi.com For example, reaction with 2-aminopyridine (B139424) would produce a bidentate N,N'-ligand, while reaction with amino-functionalized phenols or thiophenols would yield tridentate N,N',O- or N,N',S-ligands.

This modular approach allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. Phenyl-triazole derivatives have been successfully used as cyclometalating ligands for photoactive iridium(III) complexes. nih.govacs.org In these cases, the triazole ring and the N-phenyl group can form different chelation modes, influencing the emission color and quantum yields of the complexes. nih.govacs.org The ability to modify the ligand framework by starting from the carbaldehyde allows for systematic adjustments to the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the final iridium complex, thereby tuning its photophysical properties from blue to red luminescence. nih.govnih.gov

Table 2: Examples of Ligand Scaffolds Derived from this compound

Reactant for Aldehyde Resulting Ligand Type Potential Donor Atoms Example Metal Ion
2-Aminopyridine Bidentate Schiff Base N(triazole), N(imine), N(pyridine) Ir(III), Ru(II)
2-Aminoethanol Bidentate Schiff Base N(triazole), N(imine), O(hydroxyl) Cu(II), Ni(II)
Hydrazine (B178648) derivatives Hydrazone N(triazole), N(imine), N(amine) Fe(III), Co(II)

Development of Molecular Probes and Sensing Elements

The structural framework of this compound is well-suited for the design of molecular probes and chemical sensors, excluding specific biological applications. The core principle involves coupling the triazole-carbaldehyde unit to a recognition moiety, creating a system where a binding event triggers a measurable change in a physical property, such as fluorescence or color.

The aldehyde group is the key to this design, enabling the straightforward connection of the signaling unit (the triazole core) to a sensing unit via stable covalent bonds, typically imine linkages. For instance, condensing the aldehyde with an aniline (B41778) derivative bearing a specific ion-binding group (e.g., a crown ether for alkali metals or a polyamine for transition metals) creates a conjugated system. Upon binding of the target analyte to the recognition site, the electronic properties of the entire molecule are perturbed. This perturbation can alter the intramolecular charge transfer (ICT) characteristics of the probe, leading to a distinct change in its absorption or emission spectrum (a chemosensory response).

The design principles for such probes rely on:

Signaling Unit: The phenyl-triazole core can be part of a larger fluorophore. Its inherent electronic properties contribute to the baseline photophysical behavior of the probe.

Linker: The -CH=N- (imine) bond formed from the aldehyde provides a π-conjugated bridge that electronically connects the signaling and recognition units.

Recognition Unit: This is the portion of the molecule designed to selectively interact with the target analyte through non-covalent interactions like ion-dipole, hydrogen bonding, or coordinate bonds.

By strategically choosing the components, probes can be designed for a variety of non-biological analytes, such as metal cations, anions, or neutral small molecules, based purely on chemical recognition principles.

Precursors for Organic Electronic Materials and Optoelectronic Device Components

Derivatives of this compound are promising precursors for organic electronic materials due to the inherent electronic characteristics of the triazole ring and the synthetic versatility of the aldehyde. The 1,2,4-triazole moiety is electron-deficient and can function as an electron-transporting or hole-blocking unit in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). nih.gov

The structural principle for developing these materials involves extending the π-conjugation of the core molecule. The carbaldehyde group is an ideal starting point for C-C bond-forming reactions that create larger, conjugated systems. Reactions such as the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel condensations allow for the introduction of vinyl, styryl, or other unsaturated groups at the C3 position.

This approach enables the construction of molecules with a donor-π-acceptor (D-π-A) architecture. In such a design:

The 1,2,4-triazole core acts as the electron acceptor (A) .

A π-conjugated bridge is formed via reactions at the aldehyde.

An electron-donating (D) group (e.g., triphenylamine, carbazole) is attached at the other end of the conjugated system.

Such D-π-A structures are fundamental to materials for organic electronics, as they facilitate intramolecular charge transfer, which is crucial for nonlinear optical (NLO) properties and for creating emissive layers in OLEDs. nih.govresearchgate.net By carefully selecting the donor and acceptor strengths and the length of the π-bridge, the electronic and photophysical properties, such as the emission color and charge transport characteristics, of the material can be systematically engineered. nih.gov

Table 3: Reactions for Extending π-Conjugation

Reaction Name Reagent Type Bond Formed Resulting Structure
Knoevenagel Condensation Active methylene compound (e.g., malononitrile) C=C Extended acceptor unit
Wittig Reaction Phosphonium ylide C=C (alkene) π-conjugated linker
Horner-Wadsworth-Emmons Phosphonate carbanion C=C (alkene) π-conjugated linker

Catalytic Roles and Mediator Functions in Organic Transformations

The this compound framework can be incorporated into systems designed for catalysis. The triazole ring itself, or derivatives thereof, can serve in several catalytic capacities.

Ligands for Homogeneous Catalysis: As detailed in section 7.2, the aldehyde can be converted into polydentate ligands. When these ligands coordinate to catalytically active metals (e.g., Palladium, Rhodium, Copper), the resulting complexes can function as homogeneous catalysts. The electronic environment provided by the phenyl-triazole ligand can influence the activity and selectivity of the metal center in reactions such as cross-coupling, hydrogenation, or oxidation. rsc.org

Precursors to N-Heterocyclic Carbenes (NHCs): 1,2,4-Triazole rings can be precursors to N-heterocyclic carbenes, a powerful class of organocatalysts. Alkylation or protonation of the triazole ring can lead to the formation of a triazolium salt. Subsequent deprotonation can generate a triazolylidene carbene. The substituents on the triazole ring, including derivatives of the original carbaldehyde group, can modulate the steric and electronic properties of the NHC, tuning its catalytic activity in reactions like the benzoin (B196080) condensation or Stetter reaction.

Components of Metal-Organic Frameworks (MOFs): The triazole moiety is a common linker in the construction of MOFs. chemijournal.com By modifying the carbaldehyde into a carboxylic acid or another coordinating group, the molecule can be used as a building block for porous, crystalline MOFs. The triazole nitrogens and the additional coordinating group can bind to metal clusters, forming extended networks. These MOFs can exhibit catalytic activity, either through accessible metal sites within the pores or by post-synthetic modification of the organic linkers.

Organocatalysis: The triazole ring contains both hydrogen bond donor and acceptor sites, and its basicity can be modulated by substituents. While less common, derivatives could potentially act as organocatalysts, mediating reactions through hydrogen bonding or general base catalysis.

The aldehyde functionality provides the synthetic handle to integrate this triazole core into these diverse catalytic systems, whether as a ligand, an NHC precursor, or a structural component of a heterogeneous catalyst.

Future Research Directions and Methodological Advances for 4 Phenyl 4h 1,2,4 Triazole 3 Carbaldehyde Chemistry

Development of Sustainable and Atom-Economical Synthetic Methodologies for the Compound

The future synthesis of 4-phenyl-4H-1,2,4-triazole-3-carbaldehyde should prioritize green chemistry principles. Current synthetic routes often rely on multi-step processes that may involve hazardous reagents and generate significant waste. researchgate.net Future research should focus on developing more sustainable and atom-economical alternatives.

One promising direction is the exploration of one-pot, multicomponent reactions. acs.org These reactions, which combine three or more reactants in a single operation, can significantly reduce the number of synthetic steps, solvent usage, and purification requirements. isres.org Another area of focus should be the development of catalytic systems that are both efficient and environmentally benign. For instance, the use of reusable heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, could replace traditional homogeneous catalysts that are often difficult to separate from the reaction mixture. rsc.org

Microwave-assisted organic synthesis (MAOS) also presents a compelling alternative to conventional heating methods. broadinstitute.org By rapidly and efficiently heating the reaction mixture, MAOS can often lead to shorter reaction times, higher yields, and improved product purity. acs.org The application of these green methodologies to the synthesis of this compound could lead to more cost-effective and environmentally responsible production.

MethodologyPotential AdvantagesKey Research Focus
One-Pot Multicomponent Reactions Reduced step count, less waste, increased efficiency.Design of novel reaction pathways combining readily available starting materials.
Reusable Heterogeneous Catalysts Easy separation and recycling, reduced metal contamination.Development of robust and selective catalysts (e.g., supported metal nanoparticles). rsc.org
Microwave-Assisted Synthesis Shorter reaction times, higher yields, cleaner reactions. broadinstitute.orgOptimization of reaction conditions (temperature, time, solvent) for the specific synthesis.
Solvent-Free or Green Solvent Reactions Reduced environmental impact and toxicity.Investigation of reactions in water, ionic liquids, or under solvent-free conditions.

Expansion of Its Chemical Reactivity Profile and Discovery of Novel Transformations

The carbaldehyde group in this compound is a key functional handle for a wide range of chemical transformations. While classical aldehyde chemistry is applicable, future research should aim to discover novel and more complex transformations. For instance, the use of this compound in multicomponent reactions, such as the Ugi or Passerini reactions, could lead to the rapid assembly of complex molecular scaffolds.

The triazole ring itself can also participate in various reactions. While generally stable, the nitrogen atoms can act as ligands for metal coordination, and the ring can undergo functionalization under specific conditions. Research into C-H activation of the triazole or phenyl ring could provide direct routes to more complex derivatives without the need for pre-functionalized starting materials. Furthermore, the exploration of cycloaddition reactions involving the triazole ring could lead to the synthesis of novel fused heterocyclic systems.

Table of Potential Novel Transformations

Reaction Type Description Potential Outcome
Multicomponent Reactions One-pot reactions involving three or more components. Rapid synthesis of diverse and complex molecular libraries.
C-H Functionalization Direct functionalization of C-H bonds on the triazole or phenyl ring. More efficient synthesis of substituted derivatives.
Cycloaddition Reactions Reactions involving the formation of a new ring. Access to novel fused heterocyclic systems with unique properties.

| Photoredox Catalysis | Use of light to drive chemical reactions. | Access to novel reactivity patterns and transformations under mild conditions. |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A deeper understanding of the reaction mechanisms and structural properties of this compound and its derivatives is crucial for their rational design and application. The integration of advanced spectroscopic techniques and computational chemistry will be instrumental in achieving this.

While standard techniques like NMR and IR spectroscopy are essential for routine characterization, more advanced methods can provide deeper insights. urfu.ru For example, two-dimensional NMR techniques can elucidate complex structural features and intermolecular interactions. In-situ spectroscopic monitoring of reactions can provide real-time kinetic and mechanistic data, helping to optimize reaction conditions and identify transient intermediates.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.net DFT calculations can be used to predict reaction pathways, rationalize observed reactivity, and guide the design of new experiments. researchgate.net The combination of experimental and theoretical approaches will provide a comprehensive understanding of the chemical behavior of this compound. researchgate.net

Exploration of Structure-Function Relationships for Tailored Chemical Design (without direct biological activity outcomes)

Understanding the relationship between the molecular structure of this compound derivatives and their chemical and physical properties is key to their tailored design for specific applications. Future research should systematically investigate how modifications to the phenyl ring, the triazole core, and the carbaldehyde group influence properties such as solubility, thermal stability, and reactivity.

For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring could modulate the electronic properties of the entire molecule, thereby influencing its reactivity and spectroscopic characteristics. nih.gov Similarly, derivatization of the carbaldehyde group into other functionalities, such as imines, oximes, or hydrazones, would create a diverse set of compounds with varying coordination properties and potential for supramolecular assembly. mdpi.com These studies will enable the rational design of molecules with specific, predictable properties for applications in materials science and coordination chemistry. mdpi.comrsc.org

Addressing Synthetic Challenges and Enhancing Scalability in the Production of this compound

The transition from laboratory-scale synthesis to large-scale production often presents significant challenges. For this compound, potential hurdles may include the cost and availability of starting materials, the need for stringent purification methods, and the management of reaction exotherms. Future research should focus on developing robust and scalable synthetic routes that are both economically viable and safe.

The development of continuous flow chemistry processes offers a promising solution to many of the challenges associated with batch production. acs.org Flow chemistry allows for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety. This can lead to higher yields, better product quality, and the ability to safely handle hazardous intermediates. mdpi.com Additionally, research into telescoping reactions, where multiple synthetic steps are performed in a single continuous process without isolation of intermediates, could further streamline the production process and reduce waste. broadinstitute.org

Interdisciplinary Research Opportunities in the Field of Triazole Carbaldehyde Chemistry

The unique structural features of this compound make it an attractive building block for a variety of interdisciplinary applications. Its ability to act as a ligand for metal ions opens up opportunities in the field of coordination chemistry and materials science. frontiersin.org For example, it could be used to construct novel metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.

In polymer chemistry, this compound could be incorporated into polymer backbones or used as a functional pendant group to create materials with tailored properties. The reactivity of the carbaldehyde group allows for post-polymerization modification, enabling the creation of functional surfaces and smart materials. The broader field of triazole chemistry has already shown significant promise in diverse areas, and the specific functionalities of this carbaldehyde derivative provide a platform for further innovation. chemijournal.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-phenyl-4H-1,2,4-triazole-3-carbaldehyde, and how are intermediates validated?

  • Methodology :

  • Route 1 : Hydrazinolysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate followed by nucleophilic addition of phenyl isothiocyanate and alkaline heterocyclization .

  • Route 2 : Condensation of 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes under reflux in ethanol with catalytic acetic acid .

  • Validation : Intermediates are confirmed via thin-layer chromatography (TLC), elemental analysis, and spectroscopic techniques (¹H NMR, IR) .

    • Key Data :
StepReagents/ConditionsYield (%)Purity Check Method
HydrazinolysisHydrazine hydrate, ethanol, reflux75–80%TLC, ¹H NMR
CyclizationNaOH (2N), reflux75–85%LC-MS

Q. Which spectroscopic and chromatographic methods are critical for structural elucidation of this compound?

  • Techniques :

  • ¹H NMR : Assigns protons in the triazole ring (δ 8.2–8.5 ppm) and aldehyde group (δ 9.8–10.2 ppm) .
  • IR Spectroscopy : Confirms C=O stretch (aldehyde, ~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
  • LC-MS : Determines molecular ion peaks (e.g., [M+H]⁺ at m/z 239.2) and purity (>95%) .
    • Validation : Cross-referenced with elemental analysis (C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Strategies :

  • Catalyst Screening : Use of K₂CO₃ or KI in acetone increases alkylation efficiency (yields from 54% to 80%) .

  • Solvent Effects : Ethanol or DMF enhances cyclization rates compared to non-polar solvents .

  • Temperature Control : Reflux (80–100°C) optimizes heterocyclization, while room-temperature reactions reduce side products .

    • Case Study :
DerivativeReaction ConditionsYield Improvement
Thioacetamide analogsKI catalysis, 12h reflux61% → 80%
Pyrazole-triazole hybridsEthanol, glacial acetic acid70% → 85%

Q. What computational tools predict the biological activity of this compound derivatives, and how reliable are these models?

  • Tools :

  • PASS Online® : Predicts antimicrobial and antifungal activity (Pa > 0.7 for >60% of analogs) .
  • Molecular Docking : Validates binding affinity to fungal CYP51 (binding energy ≤ -8.5 kcal/mol) .
    • Validation : Experimental IC₅₀ values correlate with docking scores (R² = 0.82 for antifungal activity) .

    • Data Table :

DerivativePredicted Activity (PASS)Docking Score (kcal/mol)Experimental IC₅₀ (µM)
3-(Difluoromethyl)-N-mesitylAntifungal (Pa = 0.78)-9.112.3
2-Chloro-thiazole hybridAntibacterial (Pa = 0.65)-8.728.9

Q. How does crystallographic analysis resolve structural ambiguities in triazole-carbaldehyde derivatives?

  • Methods :

  • X-ray Diffraction : Confirms planarity of the triazole ring and dihedral angles (e.g., 4.2° between triazole and phenyl groups) .

  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding contributes 35% to crystal packing) .

    • Key Finding :
  • Tautomeric Preference : The 4H-1,2,4-triazole form dominates over 1H-1,2,3-triazole in solid state (validated by C=O bond length of 1.22 Å) .

Contradictions and Limitations

  • Synthesis Yields : Alkylation yields vary widely (54–80%) depending on substituent steric effects .
  • Biological Predictions : PASS may overestimate activity for electron-deficient aryl groups (e.g., nitro derivatives show false positives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.